

Chemical structure and properties of Valbenazine tosylate

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Valbenazine Tosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valbenazine tosylate is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] It is a prodrug that is converted in vivo to its active metabolite, [+]- α -dihydrotetrabenazine ([+]- α -HTBZ), which exhibits high affinity for VMAT2.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and experimental methodologies related to **valbenazine tosylate**, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

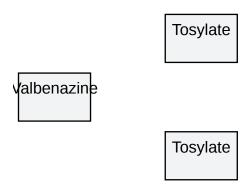
Valbenazine tosylate is the ditosylate salt of valbenazine.[1] The chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of Valbenazine Tosylate



Identifier	Value	Reference
IUPAC Name	[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;bis(4-methylbenzenesulfonic acid)	[1]
CAS Number	1639208-54-0	[1]
Molecular Formula	C38H54N2O10S2	[1]
Molecular Weight	763.0 g/mol	[1]

A two-dimensional representation of the **valbenazine tosylate** structure is provided below.



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Figure 1: Chemical structure of Valbenazine Tosylate.

Physicochemical Properties

A summary of the key physicochemical properties of valbenazine and its tosylate salt is provided in Table 2.

Table 2: Physicochemical Properties of Valbenazine and Valbenazine Tosylate



Property	Value	Reference
pKa (Strongest Basic)	8.41 (Predicted for Valbenazine)	[4]
logP	3.63 (Predicted for Valbenazine)	[4]
Solubility (Water)	Slightly soluble	[5]
Solubility (DMSO)	100 mg/mL	[6]
Solubility (Ethanol)	Insoluble	[6]
Melting Point	>75°C (decomposes) (for Valbenazine)	[7]

Mechanism of Action

Valbenazine is a prodrug that undergoes hydrolysis to its active metabolite, [+]- α -dihydrotetrabenazine ([+]- α -HTBZ).[3] This active metabolite is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release.[2] By inhibiting VMAT2, [+]- α -HTBZ reduces the uptake of dopamine into vesicles, leading to a depletion of dopamine stores and a reduction in dopamine release at the synapse.[2] This is the proposed mechanism for its therapeutic effect in hyperkinetic movement disorders.

The signaling pathway illustrating the mechanism of action is depicted below.





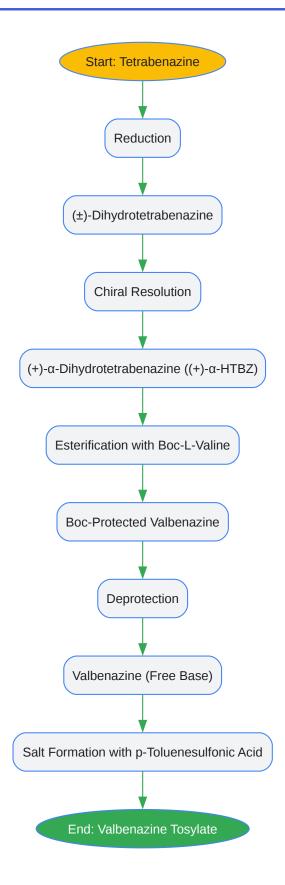
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Figure 2: Mechanism of action of Valbenazine.

Experimental Protocols Synthesis of Valbenazine Tosylate

The synthesis of **valbenazine tosylate** generally involves the esterification of the active metabolite, (+)- α -dihydrotetrabenazine ((+)- α -HTBZ), with a protected L-valine amino acid, followed by deprotection and salt formation with p-toluenesulfonic acid.[8][9] A generalized workflow is presented below.





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Figure 3: General synthesis workflow for Valbenazine Tosylate.



A more detailed, though still generalized, experimental protocol based on patent literature is as follows:

- Reduction of Tetrabenazine: Tetrabenazine is reduced using a reducing agent such as sodium borohydride in a suitable solvent like methanol to yield a racemic mixture of dihydrotetrabenazine isomers.[8]
- Chiral Resolution: The desired (+)-α-HTBZ isomer is separated from the racemic mixture.
 This can be achieved by forming a salt with a chiral acid, such as (+)-10-camphorsulfonic acid, followed by fractional crystallization.[8]
- Esterification: The isolated (+)-α-HTBZ is then esterified with an N-protected L-valine, typically Boc-L-valine, in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an aprotic solvent.
- Deprotection: The Boc protecting group is removed from the valine moiety using an acid, such as trifluoroacetic acid or hydrochloric acid.
- Salt Formation: The resulting valbenazine free base is then treated with p-toluenesulfonic acid in a suitable solvent (e.g., acetonitrile) to precipitate **valbenazine tosylate**.[8] The product is then isolated by filtration and dried.

VMAT2 Binding Assay

The affinity of valbenazine and its active metabolite for VMAT2 is typically determined using a competitive radioligand binding assay.[10][11]

Materials:

- Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ).[10][12]
- Tissue Source: Rat brain striatal tissue homogenates, which are rich in VMAT2.[10][13]
- Competitors: Valbenazine tosylate, [+]-α-HTBZ, and a non-specific binding control (e.g., unlabeled tetrabenazine).
- Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, EDTA).[11]



- Filtration Apparatus: 96-well plate harvester and glass fiber filters.
- Scintillation Counter.

Protocol:

- Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.[11]
- Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]DTBZ, and varying concentrations of the competitor (valbenazine tosylate or [+]-α-HTBZ). For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled tetrabenazine is used.
- Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11][14]
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

 [11]
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Table 3: VMAT2 Binding Affinities

Compound	Ki (nM)	Reference
Valbenazine	~150	[15]
[+]-α-HTBZ	~3	[3]



Solubility Determination

The solubility of **valbenazine tosylate** can be determined using either kinetic or thermodynamic methods.

4.3.1. Kinetic Solubility Assay (e.g., Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility.

Protocol:

- Stock Solution Preparation: Prepare a concentrated stock solution of valbenazine tosylate in DMSO (e.g., 10 mM).
- Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
- Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
- Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
- 4.3.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Protocol:

- Sample Preparation: Add an excess amount of solid valbenazine tosylate to a series of vials containing different solvents (e.g., water, methanol, ethanol, buffered solutions at various pH).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, allow the solid to settle or centrifuge the samples to separate the solid phase from the supernatant.
- Quantification: Carefully remove an aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 μm), and dilute it appropriately. Analyze the concentration of valbenazine tosylate in the diluted filtrate using a validated analytical method, such as HPLC-UV.[16]
- Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility in that specific solvent.

Pharmacokinetics

A summary of the key pharmacokinetic parameters of valbenazine is provided in Table 4.

Table 4: Pharmacokinetic Properties of Valbenazine

Parameter	Value	Reference
Bioavailability	~49%	[6]
Time to Peak Plasma Concentration (Tmax) of Valbenazine	0.5 - 1.0 hours	[6]
Time to Peak Plasma Concentration (Tmax) of [+]-α- HTBZ	4 - 8 hours	[6]
Protein Binding (Valbenazine)	>99%	[6]
Protein Binding ([+]-α-HTBZ)	~64%	[6]
Metabolism	Hydrolysis to [+]-α-HTBZ; Oxidative metabolism primarily by CYP3A4/5	[6]
Half-life (Valbenazine and [+]- α-HTBZ)	15 - 22 hours	[3]
Excretion	~60% in urine, ~30% in feces	[17]



Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to **valbenazine tosylate**. The information presented, including structured data tables and diagrams of signaling pathways and experimental workflows, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. The detailed experimental protocols, based on established methodologies, offer a foundation for laboratory investigation and further research into the properties and applications of **valbenazine tosylate**.

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